Fmoc-l-buthioninesulfoximine
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Overview
Description
Fmoc-l-buthioninesulfoximine is a biochemical compound used primarily in proteomics research. It is a derivative of l-buthionine sulfoximine, which is known for its role as an inhibitor of γ-glutamylcysteine synthetase, an enzyme crucial for glutathione biosynthesis . The compound has a molecular formula of C23H28N2O5S and a molecular weight of 444.54 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-buthioninesulfoximine typically involves the protection of the amino group of l-buthionine sulfoximine with a fluorenylmethyloxycarbonyl (Fmoc) group. This process is carried out under specific reaction conditions to ensure the stability and purity of the final product . The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the protection reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Fmoc-l-buthioninesulfoximine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides, while reduction reactions may yield sulfides .
Scientific Research Applications
Fmoc-l-buthioninesulfoximine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is employed in studies involving enzyme inhibition and protein modification . In medicine, this compound is investigated for its potential role in cancer therapy due to its ability to sensitize cancer cells to chemotherapeutic agents . Additionally, it is used in the industry for the development of novel drug delivery systems and materials .
Mechanism of Action
The mechanism of action of Fmoc-l-buthioninesulfoximine involves the inhibition of γ-glutamylcysteine synthetase, leading to a decrease in glutathione levels within cells . This inhibition results in increased oxidative stress and apoptosis in cancer cells, making it a potential adjuvant in cancer therapy . The molecular targets and pathways involved include the glutathione biosynthesis pathway and the regulation of reactive oxygen species (ROS) levels .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Fmoc-l-buthioninesulfoximine include l-buthionine sulfoximine, methionine sulfoximine, and other sulfoximine derivatives .
Uniqueness: What sets this compound apart from other similar compounds is its Fmoc protection group, which enhances its stability and makes it suitable for use in solid-phase peptide synthesis . This unique feature allows for more efficient and precise modifications in proteomics research .
Properties
Molecular Formula |
C23H28N2O5S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2S)-4-(butylsulfonimidoyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C23H28N2O5S/c1-2-3-13-31(24,29)14-12-21(22(26)27)25-23(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,24H,2-3,12-15H2,1H3,(H,25,28)(H,26,27)/t21-,31?/m0/s1 |
InChI Key |
CXROORFJJGVDFQ-FEAGIOCNSA-N |
Isomeric SMILES |
CCCCS(=N)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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